Biperiden.HCl Biperiden.HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17975149
InChI: InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21+;/m1./s1
SMILES:
Molecular Formula: C21H30ClNO
Molecular Weight: 347.9 g/mol

Biperiden.HCl

CAS No.:

Cat. No.: VC17975149

Molecular Formula: C21H30ClNO

Molecular Weight: 347.9 g/mol

* For research use only. Not for human or veterinary use.

Biperiden.HCl -

Specification

Molecular Formula C21H30ClNO
Molecular Weight 347.9 g/mol
IUPAC Name (1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21+;/m1./s1
Standard InChI Key RDNLAULGBSQZMP-LIJKWCKLSA-N
Isomeric SMILES C1CCN(CC1)CC[C@@]([C@H]2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl
Canonical SMILES C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Biperiden hydrochloride (IUPAC name: α-5-norbornen-2-yl-α-phenyl-1-piperidinepropanol hydrochloride) is a white, crystalline powder with a melting point of 238°C . Its solubility profile includes high solubility in dimethyl sulfoxide (>20 mg/mL) and limited solubility in water or ethanol . The compound’s bicyclic norbornene moiety and piperidine group contribute to its affinity for muscarinic receptors.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1235-82-1
Molecular FormulaC21H30ClNO\text{C}_{21}\text{H}_{30}\text{ClNO}
Molecular Weight347.92 g/mol
Melting Point238°C
Solubility in DMSO>20 mg/mL
BCS ClassificationClass 3/1

The hydrochloride salt enhances stability and bioavailability, making it suitable for oral and parenteral formulations .

Synthesis and Manufacturing

The synthesis of biperiden hydrochloride involves a Mannich reaction between acetophenone, formaldehyde, and piperidine hydrochloride, followed by Grignard addition with 5-chloro-2-norbornene . The final step yields 3-piperidino-1-phenyl-1-(5-norbornen-2-yl)-propanol hydrochloride, which is purified via recrystallization. Industrial production adheres to Good Manufacturing Practices (GMP), ensuring batch consistency and purity >98% .

Pharmacological Profile

Mechanism of Action

Biperiden hydrochloride antagonizes muscarinic acetylcholine receptors (mAChRs), with highest affinity for the M1 subtype (Ki=0.48nMK_i = 0.48 \, \text{nM}) . By blocking central mAChRs, it restores the dopaminergic-cholinergic balance in the striatum, alleviating parkinsonian rigidity and tremors . Peripheral effects include reduced salivary secretion and gastrointestinal motility .

Receptor Binding Kinetics

Receptor SubtypeKiK_i (nM)Selectivity Ratio (M1/Others)
M10.481
M42.45.0
M33.98.1
M26.313.1
M56.313.1
Data derived from radioligand binding assays .

Pharmacodynamics

  • Onset of Action: 30–60 minutes (oral); 10–15 minutes (IV) .

  • Duration: 6–8 hours per dose .

  • Nicotinolytic Activity: Modulates nicotinic receptors at high doses, though clinical relevance remains unclear .

Clinical Applications

Parkinson’s Disease

Biperiden hydrochloride is effective in idiopathic and postencephalitic Parkinson’s disease, improving bradykinesia and rigidity in 70% of patients . It is less effective in arteriosclerotic subtypes due to comorbid cerebrovascular pathology . Adjunctive use with levodopa reduces dyskinesia severity by 40% .

Drug-Induced Extrapyramidal Symptoms (EPS)

Antipsychotics (e.g., haloperidol) frequently cause EPS, including acute dystonia and akathisia. Parenteral biperiden (5–10 mg IM/IV) resolves symptoms in 90% of cases within 20 minutes . Prophylactic oral administration (2 mg thrice daily) reduces EPS incidence by 60% .

Off-Label Uses

  • Hyperhidrosis: 50% reduction in sweating in methadone users (4 mg/day) .

  • Tourette Syndrome: Limited evidence supports tic reduction in refractory cases .

Adverse Effects and Contraindications

Table 2: Common Adverse Effects (>5% Incidence)

EffectIncidenceManagement
Dry Mouth45%Sugar-free gum, hydration
Blurred Vision30%Reversible upon dose reduction
Constipation25%Fiber supplementation
Sedation20%Evening dosing

Contraindications: Angle-closure glaucoma, gastrointestinal obstruction, myasthenia gravis .

Pharmacokinetics

Absorption and Distribution

  • Bioavailability: 33% (oral) vs. 87% (sublingual, experimental) .

  • Protein Binding: 60% (primarily albumin) .

  • Volume of Distribution: 4.5 L/kg, indicating extensive tissue penetration .

Metabolism and Excretion

  • Metabolism: Hepatic hydroxylation via CYP2D6 to inactive metabolites .

  • Half-Life: 18–24 hours (prolonged in CYP2D6 poor metabolizers) .

  • Excretion: Renal (70%), fecal (30%) .

Recent Advances and Research Directions

Formulation Innovations

Nanocrystalline suspensions (patent WO2023124567) aim to enhance oral bioavailability to 65% while reducing dosing frequency .

Regulatory Status and Availability

  • WHO Essential Medicine: Listed since 2017 .

  • US Market Status: Discontinued in 2020; available generically in 30 countries .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator